molecular formula C7H14ClNO2 B1427734 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride CAS No. 1071634-26-8

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Cat. No. B1427734
M. Wt: 179.64 g/mol
InChI Key: YOLSRRMDMDHMBP-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 1071634-26-8 . It has a molecular weight of 179.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c1-8-3-2-6 (5-8)4-7 (9)10;/h6H,2-5H2,1H3, (H,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 94-96 degrees Celsius .

Scientific Research Applications

Organic Acids in Industrial Applications

Organic acids, such as acetic acid and its derivatives, play significant roles in industrial operations, particularly in acidizing processes for enhancing oil and gas recovery. Weaker and less corrosive chemicals like organic acids are preferred over hydrochloric acid (HCl) to avoid issues like high corrosion rates and lack of penetration depth. These organic acids are utilized for formation damage removal, dissolution processes, and as corrosion inhibitors in high-temperature operations. For instance, acetic acid is used for dissolving drilling mud filter cakes, highlighting its application in improving oil recovery efficiency (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Corrosion Inhibition

Organic acids also serve as corrosion inhibitors, a crucial application in protecting metals during industrial cleaning processes in acidic solutions. Their molecular structures, featuring heteroatoms (O, S, N, P) and π-electrons, enable them to act as effective inhibitors against metallic corrosion in aggressive acidic media. This application is vital in extending the lifespan of industrial equipment and reducing maintenance costs (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Environmental and Wastewater Treatment

Organic acids like peracetic acid are utilized in wastewater treatment due to their broad spectrum of antimicrobial activity. Their effectiveness against bacteria, viruses, fungi, and spores, combined with their environmental compatibility (e.g., no toxic or persistent residuals), positions them as desirable agents for disinfecting wastewater effluents. This application is particularly relevant in reducing the microbial load in treated water, making it safer for discharge or reuse (Kitis, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLSRRMDMDHMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743768
Record name (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

CAS RN

1071634-26-8
Record name (1-Methylpyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpyrrolidin-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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